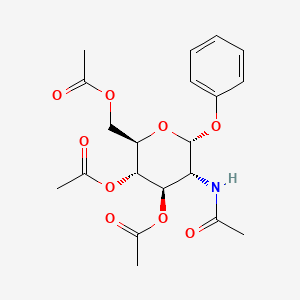

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

Description

Chemical identity and structural classification

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside belongs to the class of synthetic glycosides, specifically categorized as an O-glycoside due to the oxygen linkage between the sugar moiety and the phenyl aglycone. The compound features a glucopyranoside backbone derived from 2-acetamido-2-deoxy-α-D-glucose, commonly known as N-acetylglucosamine, with acetyl protecting groups at the 3, 4, and 6 positions.

The molecular structure exhibits the characteristic six-membered pyranose ring in the alpha anomeric configuration, where the phenyl group is attached to the anomeric carbon through an oxygen atom in the axial position. This stereochemical arrangement is critical for the compound's biological activity and synthetic utility. The presence of the acetamido group at the 2-position distinguishes this compound from simple glucose derivatives and places it within the amino sugar category.

According to the International Union of Pure and Applied Chemistry classification system, this compound falls under the broader category of carbohydrate derivatives, specifically as a glycosyl compound with a non-sugar aglycone. The structural framework consists of a modified glucopyranose ring system where three hydroxyl groups have been protected as acetate esters, while the amino group at carbon-2 has been acetylated to form an acetamido functionality.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Anomeric Configuration | Alpha | Determines stereochemical outcome in glycosylation reactions |

| Aglycone | Phenyl group | Provides chromophoric properties and synthetic versatility |

| Protecting Groups | Three acetyl esters | Enable selective chemical transformations |

| Amino Sugar Core | N-acetylglucosamine derivative | Mimics natural glycoconjugate structures |

Nomenclature and systematic naming conventions

The systematic nomenclature of phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside follows the established conventions for carbohydrate chemistry as defined by the International Union of Pure and Applied Chemistry and the Chemical Abstracts Service. The compound is registered under Chemical Abstracts Service number 13089-19-5, providing a unique identifier for this specific stereoisomer and substitution pattern.

The systematic name reflects the hierarchical structure of the molecule, beginning with the anomeric carbon designation (α), followed by the sugar type (D-glucopyranoside), the aglycone (phenyl), and the substitution pattern. The term "2-acetamido" indicates the presence of an acetyl group attached to the nitrogen atom at carbon-2, while "2-deoxy" specifies the absence of a hydroxyl group at this position before amino substitution.

The notation "3,4,6-tri-O-acetyl" systematically describes the acetylation pattern, where the prefix "tri" indicates three acetyl groups, "O" denotes oxygen ester linkages, and the numerical positions specify the exact carbons bearing these protecting groups. This nomenclature system ensures unambiguous identification of the compound among related derivatives and facilitates accurate communication within the scientific community.

Alternative naming conventions include the abbreviated form α-D-glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate, which appears in chemical databases and reflects the same structural information in a condensed format. The molecular formula C₂₀H₂₅NO₉ and molecular weight of 423.41 daltons provide additional identifying characteristics that distinguish this compound from other glycoside derivatives.

Historical context in carbohydrate chemistry

The development of phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside emerged from the broader historical evolution of carbohydrate chemistry, particularly following the foundational work in glycoside synthesis pioneered in the early 20th century. The formation of glycosides through the reaction of anomeric hydroxyl groups with alcohols was first systematically studied, leading to the understanding that such derivatives could be formed from both α and β anomers of glucose and its derivatives.

The specific interest in N-acetylglucosamine derivatives arose from the recognition of their ubiquitous presence in biological systems, particularly in cell wall components, glycoproteins, and other glycoconjugates. The first glycoside ever identified was amygdalin, discovered by French chemists Pierre Robiquet and Antoine Boutron-Charlard in 1830, which established the precedent for investigating naturally occurring and synthetic glycosides.

The synthesis of acetylated amino sugar derivatives gained prominence as researchers sought to develop methods for protecting reactive functional groups during complex synthetic transformations. The acetyl protecting group strategy became particularly valuable because it provided stability during synthetic manipulations while remaining removable under mild conditions. This approach proved essential for advancing oligosaccharide synthesis methodologies and enabling the preparation of complex carbohydrate structures.

The phenyl aglycone was specifically chosen for its synthetic versatility and spectroscopic properties, allowing researchers to monitor reactions and purify products more effectively than with simple alkyl derivatives. This combination of features made phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside a valuable tool in the expanding toolkit of carbohydrate chemists throughout the latter half of the 20th century.

Significance in glycoscience research

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside has demonstrated exceptional importance in contemporary glycoscience research, serving multiple critical functions in both synthetic and analytical applications. The compound's utility stems from its ability to serve as both a substrate and an intermediate in various enzymatic and chemical transformations that are fundamental to understanding carbohydrate biochemistry.

In enzymatic studies, this compound has been extensively employed as a substrate for investigating the specificity and mechanism of N-acetylhexosaminidases and related glycoside hydrolases. Research has shown that the enzyme N-acetyl-β-D-glucosaminidase from Aspergillus oryzae demonstrates specific binding interactions with phenyl N-acetyl-β-D-glucosaminide derivatives, providing crucial insights into enzyme-substrate recognition patterns. These studies have revealed that hydrogen bonding interactions between the enzyme and specific hydroxyl groups on the sugar ring are critical for catalytic activity.

The compound serves as an essential building block in the synthesis of complex oligosaccharides and glycoconjugates that mimic natural structures found in biological systems. Research has demonstrated that derivatives of 2-acetamido-2-deoxy-β-D-glucopyranosylamine show significant growth-inhibitory activity against various cancer cell lines, including mouse mammary adenocarcinoma and leukemia cells, highlighting the therapeutic potential of structurally related compounds.

Contemporary applications include its use in the development of glycosyl donors for stereoselective glycosylation reactions. The compound's α-anomeric configuration and protected hydroxyl groups make it particularly valuable for generating 1,2-trans glycosidic linkages in synthetic oligosaccharides. This capability has proven essential for constructing natural glycoside structures with defined stereochemistry, advancing the field of synthetic glycobiology.

Relationship to N-acetylglucosamine biochemistry

The structural relationship between phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside and naturally occurring N-acetylglucosamine establishes its fundamental importance in understanding carbohydrate biochemistry. N-acetylglucosamine represents one of the most abundant amino sugars in biological systems, serving as a critical component of peptidoglycan in bacterial cell walls, chitin in arthropod exoskeletons, and numerous glycoproteins and glycolipids in mammalian systems.

Recent conformational analysis studies using advanced spectroscopic techniques have revealed that N-acetylglucosamine adopts specific three-dimensional structures that are crucial for its biological recognition. Research employing broadband chirped pulse Fourier transform microwave spectroscopy has identified three distinct conformational structures of α-N-acetylglucosamine in isolated conditions, all sharing the same orientation of the acetamido group. This consistent acetamido group orientation explains the highly selective binding observed between N-acetylglucosamine and various amino acid residues in biological systems.

The phenyl derivative serves as an excellent model for studying these natural interactions because it maintains the essential structural features of the parent amino sugar while providing enhanced stability and analytical convenience. Studies have demonstrated that the acetamido group forms critical hydrogen bonding interactions that are preserved in the synthetic derivative, making it a valuable probe for investigating natural biochemical processes.

The compound's relationship to N-acetylglucosamine biochemistry extends to its role in glycoconjugate metabolism and cellular recognition processes. Research has shown that enzymes involved in N-acetylglucosamine processing, such as N-acetylhexosaminidases, can utilize synthetic derivatives like the phenyl compound to understand substrate specificity and catalytic mechanisms. These studies have revealed that the binding affinity and catalytic efficiency depend critically on the specific arrangement of hydroxyl groups and the acetamido functionality.

Furthermore, the compound serves as a model for understanding the biosynthesis and degradation pathways of complex carbohydrates containing N-acetylglucosamine residues. The ability to systematically modify the protecting group pattern and aglycone structure allows researchers to probe the molecular basis of enzyme selectivity and substrate recognition in natural systems. This information proves invaluable for developing therapeutic strategies targeting carbohydrate-processing enzymes and understanding the role of glycosylation in disease processes.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIVQWVVADQPHA-WAPOTWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501153493 | |

| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-19-5 | |

| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process typically includes the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often involve maintaining a controlled temperature to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like periodic acid, leading to the cleavage of vicinal diols.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride, which may reduce the acetyl groups.

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions

Common reagents and conditions for these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and periodic acid for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside is utilized in the development of glycosylated drugs. Its structural characteristics allow it to mimic natural glycosides, which can enhance the pharmacological properties of therapeutic agents.

Case Study: Glycosylated Anticancer Agents

Research has demonstrated that glycosylation can improve the solubility and bioavailability of anticancer drugs. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated a significant increase in efficacy compared to non-glycosylated counterparts .

Glycoscience

In glycoscience, this compound serves as a building block for synthesizing complex carbohydrates and glycoconjugates. Its acetyl groups facilitate selective deprotection reactions, allowing for the formation of diverse glycosidic linkages.

Synthesis of Oligosaccharides

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside is often employed in the synthesis of oligosaccharides through glycosylation reactions. For example, it has been used to create oligosaccharides that exhibit specific biological activities such as anti-inflammatory properties .

| Oligosaccharide | Synthesis Method | Biological Activity |

|---|---|---|

| Oligosaccharide A | Glycosylation with phenyl 2-acetamido derivative | Anti-inflammatory |

| Oligosaccharide B | Sequential deacetylation and glycosylation | Antiviral |

Biochemical Applications

The compound is also crucial in biochemical research for studying enzyme-substrate interactions and carbohydrate recognition processes. It can act as a substrate for various glycosidases, enabling researchers to investigate enzyme kinetics and specificity.

Enzyme Kinetics Study

In one study, phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside was utilized to assess the activity of a specific glycosidase. The kinetic parameters obtained provided insights into the enzyme's catalytic mechanism and substrate affinity .

Organic Synthesis

This compound is a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can be transformed into different derivatives that have potential applications in pharmaceuticals and material science.

Synthesis of Novel Compounds

Recent advancements have shown that modifying the acetyl groups on this compound can lead to derivatives with enhanced biological properties or novel functionalities suitable for drug development .

Mécanisme D'action

The mechanism of action of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside involves its interaction with enzymes crucial to bacterial cell wall synthesis. By inhibiting these enzymes, the compound disrupts the formation of the bacterial cell wall, leading to the death of the bacteria. This mechanism is particularly effective against drug-resistant bacterial strains.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs differ in aglycone substituents, protecting groups, and glycosidic linkages. Below is a comparative analysis based on synthetic utility, reactivity, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings

Aglycone Influence: Phenyl vs. p-Nitrophenyl: The p-nitrophenyl analog (β-anomer) is preferred in enzymatic assays due to its chromogenic properties, whereas the phenyl derivative (α-anomer) is more suited for synthetic applications . Fluorogenic Aglycones: 4-Methylumbelliferyl derivatives enable ultrasensitive detection of enzyme activity (detection limit: ~0.1 nM) compared to chromogenic analogs .

Protecting Group Effects :

- Acetyl groups in the parent compound improve solubility in organic solvents (e.g., chloroform, dichloromethane) and prevent undesired side reactions during glycosylation .

- Phthalimido protection (C2) in analogs enhances resistance to enzymatic hydrolysis, making them stable intermediates for drug synthesis .

Anomeric Configuration: The α-anomer (parent compound) is less reactive toward glycosidases than β-anomers (e.g., p-nitrophenyl-β-D-glucopyranoside), which are rapidly hydrolyzed .

Biological Relevance: Deacetylation of the parent compound yields phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside, a mimic of natural GlcNAc-containing glycans involved in cancer and immune signaling .

Activité Biologique

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside is a complex glycoside with potential biological activities that warrant detailed investigation. This compound, characterized by its unique molecular structure, has shown promise in various biochemical applications. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C20H25NO9

- Molecular Weight : 423.4138 g/mol

- CAS Number : 13089-21-9

The compound features multiple acetyl groups that enhance its solubility and reactivity, making it suitable for enzymatic studies and potential therapeutic applications.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside on specific glycosidases. For instance, it has been tested against yeast α-glucosidase from Saccharomyces cerevisiae, demonstrating significant inhibition at various concentrations. The kinetic parameters for enzyme inhibition are summarized in the following table:

| Entry | Compound | (×10⁻³ s⁻¹) | (μM) | (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| 1 | Phenyl 2-acetamido derivative | 16.6 ± 0.9 | 96 ± 22 | 173 ± 49 |

This data indicates that the compound acts as a covalent inhibitor, forming stable complexes with the enzyme and leading to a decrease in enzymatic activity over time .

The mechanism of action involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. Detailed mass spectrometry analyses have confirmed the binding interactions and stability of the enzyme-inhibitor complex. The study also identified critical residues involved in catalysis, providing insights into how modifications to the glycoside structure can influence biological activity .

Synthesis and Derivatives

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside can be synthesized from simpler precursors through acetylation reactions. Variations of this compound have been explored to enhance its biological properties or target different enzymes:

-

Synthesis Route :

- Starting from 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride.

- Acetylation using acetic anhydride in the presence of a base.

-

Derivatives :

- Various phenolic derivatives have been synthesized to study their effects on glycosidase inhibition.

Case Studies

- Inhibition of Glycosidases : A study demonstrated that phenyl derivatives exhibit varying degrees of inhibition against different glycosidases, suggesting potential applications in managing glycemic responses in diabetic patients .

- Therapeutic Applications : Research indicates that compounds like phenyl 2-acetamido derivatives may serve as leads for developing new anti-diabetic drugs due to their ability to modulate enzyme activity involved in carbohydrate metabolism .

Q & A

Q. What are the standard protocols for synthesizing phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside?

The synthesis typically involves sequential protection/deprotection steps. For example, starting from 2-acetamido-2-deoxy-D-glucose, hydroxyl groups are acetylated using acetic anhydride in pyridine, followed by selective glycosylation with a phenyl donor. A critical step is the use of silver triflate or BF₃·Et₂O as a catalyst for glycosidic bond formation . Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) and characterization by NMR (¹H, ¹³C) and mass spectrometry are essential to confirm structure and purity .

Q. How do researchers characterize the stereochemical purity of this compound?

Anomeric configuration is confirmed using ¹H NMR coupling constants (J₁,₂ ~3–4 Hz for α-configuration) and nuclear Overhauser effect (NOE) spectroscopy. Acetylation patterns are verified via ¹³C NMR, with acetyl carbonyl carbons appearing at ~169–171 ppm . High-resolution mass spectrometry (HRMS) or MALDI-TOF further validates molecular weight .

Q. What enzymatic assays utilize this compound as a substrate?

The compound is a substrate for β-N-acetylhexosaminidases. Assays involve incubating the compound with the enzyme in pH 4.5–5.0 buffers (e.g., citrate-phosphate) at 37°C, followed by HPLC or TLC to monitor hydrolysis products (e.g., phenyl glycoside cleavage to free GlcNAc) . Kinetic parameters (Kₘ, Vₘₐₓ) are calculated using Michaelis-Menten plots .

Advanced Research Questions

Q. How can discrepancies in β-N-acetylhexosaminidase activity across enzyme sources be resolved?

Fungal enzymes (e.g., Penicillium spp.) hydrolyze 4-deoxy derivatives more efficiently than mammalian enzymes due to active-site flexibility. To resolve contradictions, perform molecular docking studies (e.g., using AutoDock Vina) to compare enzyme-substrate interactions and validate with mutagenesis (e.g., Trp⁴⁹₀Ala in Aspergillus oryzae enzyme) . Complementary kinetic assays under varied pH/temperature conditions are recommended .

Q. What strategies optimize transglycosylation reactions using this compound as a glycosyl donor?

Use β-N-acetylhexosaminidase from Talaromyces flavus for high-yield transglycosylation. Optimize donor/acceptor ratios (e.g., 75 mM donor, 300 mM GlcNAc) and incubate at 35°C for 5–6 hours. Monitor reactions via TLC and isolate products using size-exclusion chromatography (e.g., Sephadex LH-20). Yields >50% are achievable for 4-deoxy-disaccharides .

Q. How is this compound integrated into glycopeptide synthesis for glycosylation studies?

Convert the compound to its glycosyl amine derivative via hydrogenolysis of the glycosyl azide. Couple to Fmoc-protected asparagine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Confirm conjugation via MALDI-TOF and use in solid-phase peptide synthesis to study N-linked glycan effects on protein folding .

Q. What analytical challenges arise in studying 4-deoxy-glycoside hydrolysis, and how are they addressed?

4-Deoxy derivatives lack the C4 hydroxyl, complicating enzyme binding. Use 4-nitrophenyl analogs for spectrophotometric quantification (λ = 400 nm) and compare with wild-type substrates. For ambiguous results, employ X-ray crystallography of enzyme-substrate complexes to identify key hydrogen-bonding interactions (e.g., Glu³²⁸ in Chitinophaga spp.) .

Methodological Resources

- Synthesis Optimization : Refer to Horton (1966) and Berkin (2002) for glycosylation protocols .

- Enzymatic Assays : Use Matta and Barlow (1975) for acetylated substrate preparation .

- Structural Analysis : NMR assignments follow Cremer-Pople parameters for puckering coordinates in hexopyranosides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.